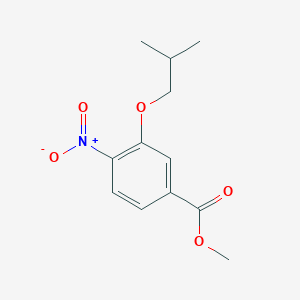
Methyl 3-isobutoxy-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-isobutoxy-4-nitrobenzoate is an organic compound with the molecular formula C12H15NO5 It consists of a benzoate core substituted with a nitro group at the 4-position and an isobutoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-isobutoxy-4-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the isobutoxy group. One common method includes the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate.
Introduction of Isobutoxy Group: The nitro compound is then reacted with isobutyl alcohol in the presence of a suitable catalyst to introduce the isobutoxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-isobutoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Methyl 3-isobutoxy-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-isobutoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-isobutoxy-4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the isobutoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
- Methyl 4-nitrobenzoate
- Methyl 3-nitrobenzoate
- Ethyl 4-nitrobenzoate
Comparison: Methyl 3-isobutoxy-4-nitrobenzoate is unique due to the presence of both the nitro and isobutoxy groups, which confer distinct chemical and physical properties. Compared to methyl 4-nitrobenzoate and methyl 3-nitrobenzoate, the isobutoxy group in this compound provides additional steric hindrance and hydrophobicity, potentially affecting its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
methyl 3-(2-methylpropoxy)-4-nitrobenzoate |
InChI |
InChI=1S/C12H15NO5/c1-8(2)7-18-11-6-9(12(14)17-3)4-5-10(11)13(15)16/h4-6,8H,7H2,1-3H3 |
Clave InChI |
DHKVUZCBQGOXHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















